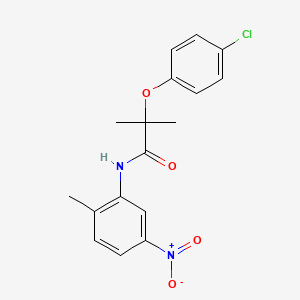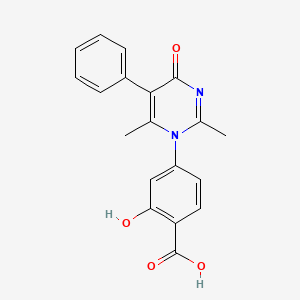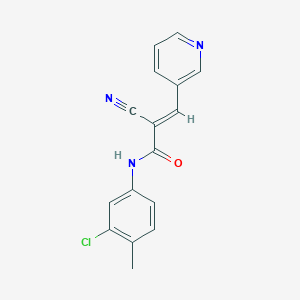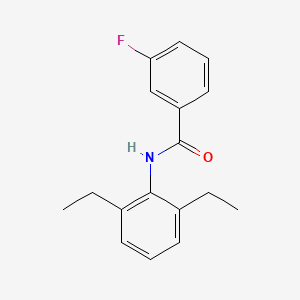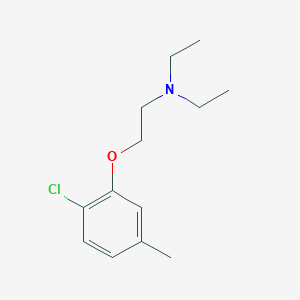![molecular formula C16H10N2O4 B5845198 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide, also known as CFA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the acrylamide family, which is known for its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mécanisme D'action
The mechanism of action of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2 and Bcl-2.
Biochemical and Physiological Effects:
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to modulate the activity of various enzymes, such as protein kinase C and caspases, which are involved in cell signaling and apoptosis. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has several advantages for lab experiments, including its high purity and availability. It is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is its potential toxicity, which can vary depending on the concentration and duration of exposure. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide. One area of research is the development of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide analogs with improved efficacy and reduced toxicity. Additionally, the potential use of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Further studies are also needed to better understand the mechanism of action of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide and its potential applications in the treatment of various diseases.
In conclusion, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide is a synthetic compound that has shown promise for its potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral effects make it a valuable tool for studying various diseases. However, further research is needed to fully understand its mechanism of action and potential applications in the clinic.
Méthodes De Synthèse
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide can be synthesized using a multi-step process that involves the reaction of 2-furancarboxaldehyde with 2-acetylfuran in the presence of a base to form a furan intermediate. The furan intermediate is then reacted with cyanoacetic acid and benzofuran-2-carboxylic acid to form the final product, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide. The synthesis of 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been optimized to improve yield and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide has been studied for its potential anti-viral effects against HIV and other viruses.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c17-7-10(15(18)19)6-12-2-4-14(22-12)9-1-3-13-11(5-9)8-21-16(13)20/h1-6H,8H2,(H2,18,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHDMWMYASSJBB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(O3)C=C(C#N)C(=O)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C3=CC=C(O3)/C=C(\C#N)/C(=O)N)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)

![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![2-[4-(acetylamino)phenoxy]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5845162.png)
![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)

